1,6-Bis(trichlorosilyl)hexane

説明

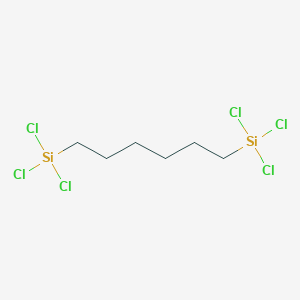

Structure

3D Structure

特性

IUPAC Name |

trichloro(6-trichlorosilylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl6Si2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJGKYTXBRDUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065345 | |

| Record name | 1,6-Hexanediylbis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13083-94-8 | |

| Record name | 1,1′-(1,6-Hexanediyl)bis[1,1,1-trichlorosilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13083-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-(1,6-hexanediyl)bis(1,1,1-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013083948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediylbis(trichlorosilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-hexanediylbis[trichlorosilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Bis(trichlorosilyl)hexane: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,6-bis(trichlorosilyl)hexane, a versatile organosilicon compound. While its primary applications lie within materials science, this document aims to provide relevant data and procedural insights for researchers across various scientific disciplines.

Core Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with the chemical formula C₆H₁₂Cl₆Si₂.[1] It is characterized by a hexane backbone with a trichlorosilyl group at each end, which imparts high reactivity, particularly towards hydrolysis. This reactivity is central to its utility in surface modification and as a coupling agent.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₆Si₂ | [1] |

| Molecular Weight | 353.03 g/mol | [1] |

| CAS Number | 13083-94-8 | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1][3] |

| Boiling Point | 281 °C (lit.) | [1][4] |

| Density | 1.327 - 1.33 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.475 - 1.48 | [1] |

| Flash Point | 75 °C (167 °F) - closed cup | [4] |

| Purity | ≥ 95.0% - 97% (GC) | [1][5] |

Reactivity and Stability

This compound is stable when stored in sealed containers under a dry, inert atmosphere.[2] Its high reactivity is primarily dictated by the presence of the trichlorosilyl groups.

Key reactivity considerations include:

-

Reaction with Water: It reacts with water and moisture in the air, liberating hydrogen chloride (HCl).[2] This hydrolysis reaction leads to the formation of siloxanes.

-

Incompatible Materials: It is incompatible with alcohols, amines, and oxidizing agents.[2]

-

Conditions to Avoid: Heat, open flames, and sparks should be avoided as it is a combustible liquid.[2]

Applications in Research and Industry

The versatile nature of this compound makes it valuable in several industrial and research applications:

-

Silane Coupling Agents: It serves as an effective silane coupling agent, enhancing adhesion between organic and inorganic materials in composites.[1]

-

Surface Modification: It is used to modify the surfaces of glass and ceramics, imparting hydrophobicity and improving chemical resistance.[1][3]

-

Adhesives and Sealants: The compound is incorporated into adhesive and sealant formulations to improve bonding properties and durability.[1][3]

-

Protective Coatings: It is used in the development of corrosion and wear-resistant coatings.[1][3]

-

Materials Science Research: In a laboratory setting, it is a precursor for the synthesis of novel silicon-based materials.[1][3]

For professionals in drug development, it is important to note that the current body of scientific literature does not point towards direct applications of this compound in biological signaling pathways or as a pharmaceutical agent. Its utility in this field is more likely to be indirect, for instance, in the surface modification of drug delivery vehicles or diagnostic devices.

Experimental Protocols and Safety

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear protective gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and suitable protective clothing.[2] Contact lenses should not be worn.[2] In case of potential inhalation, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[2]

-

Engineering Controls: Work in a well-ventilated area, preferably with local exhaust or a fume hood.[2] Emergency eye wash stations and safety showers should be readily accessible.[2]

-

Handling Precautions: Avoid all contact with skin and eyes, and do not breathe vapors.[2] Keep away from heat, sparks, and open flames.[2] Ground and bond containers and receiving equipment.[2]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container under a dry inert atmosphere.[2][6] Store locked up.[2][6]

First Aid Measures

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[2] Causes severe skin burns.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice/attention.[2][4] Causes serious eye damage.[2]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. May cause irritation to the respiratory tract.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. May be harmful if swallowed.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, national, and international regulations at a licensed waste disposal facility.[2] Do not dispose of waste into the sewer.[2]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of key processes involving this compound.

Caption: Workflow for surface modification using this compound.

References

An In-depth Technical Guide to 1,6-Bis(trichlorosilyl)hexane (CAS: 13083-94-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-Bis(trichlorosilyl)hexane, a versatile organosilane compound with significant applications in materials science and surface chemistry. This document details its physicochemical properties, key applications, and detailed experimental protocols for its use in surface modification and as a crosslinking agent.

Core Properties and Specifications

This compound is a bifunctional organosilane featuring a hexyl chain flanked by two trichlorosilyl groups. This structure allows it to act as a stable linker and crosslinking agent. Its high reactivity, particularly the hydrolysis of the Si-Cl bonds, is central to its utility.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 13083-94-8 | [1] |

| Molecular Formula | C₆H₁₂Cl₆Si₂ | [1] |

| Molecular Weight | 353.05 g/mol | [1] |

| Appearance | Colorless to light brown liquid | [1] |

| Density | 1.327 g/mL at 25 °C | [1] |

| Boiling Point | 281 °C | |

| Refractive Index | n20/D 1.475 | |

| Flash Point | 75 °C (167 °F) - closed cup |

Chemical Identifiers

| Identifier | Value | Reference |

| EINECS | 235-994-7 | [1] |

| Beilstein/REAXYS | 1768655 | |

| MDL Number | MFCD00053189 | [1] |

| InChI Key | ICJGKYTXBRDUMV-UHFFFAOYSA-N | |

| SMILES | Cl--INVALID-LINK--(Cl)CCCCCC--INVALID-LINK--(Cl)Cl |

Health and Safety Information

This compound is a corrosive and reactive compound that requires careful handling.

GHS Hazard Classification

| Hazard | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[2] |

| Flammable Liquids | H227 | Combustible liquid.[2] |

| Other Hazards | EUH014 | Reacts violently with water. |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A respirator with a suitable filter (e.g., type ABEK) is recommended.[2]

-

Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames. Avoid contact with skin, eyes, and inhalation of vapors. Grounding and bonding are necessary to prevent static discharge.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as water, alcohols, amines, and oxidizing agents.[2]

-

First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If on skin, remove contaminated clothing and rinse the affected area with water. If inhaled, move the person to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.[2]

Key Applications and Experimental Protocols

The bifunctional nature of this compound makes it a valuable component in several advanced applications, primarily as a surface modifier and a crosslinking agent.

Surface Modification: Formation of Self-Assembled Monolayers (SAMs)

This compound can form dense, self-assembled monolayers on hydroxylated surfaces such as silicon wafers (with a native oxide layer), glass, and other metal oxides. The two trichlorosilyl groups react with surface hydroxyls to form stable siloxane bonds, creating a robust, covalently attached organic layer.

Caption: Workflow for surface modification using this compound.

This protocol is a representative procedure and may require optimization for specific substrates and applications.

-

Substrate Preparation:

-

Clean silicon wafers by sonication in acetone and isopropanol for 15 minutes each, followed by a thorough rinse with deionized water.

-

Prepare a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) in a glass container. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse the cleaned wafers in the piranha solution for 30-60 minutes to clean and hydroxylate the surface.

-

Carefully remove the wafers and rinse them extensively with deionized water.

-

Dry the wafers under a stream of high-purity nitrogen and then bake in an oven at 110-120 °C for at least one hour.

-

-

Silanization:

-

This step should be performed in a controlled, low-humidity environment (e.g., a glovebox) to prevent premature hydrolysis of the silane.

-

Prepare a dilute solution (e.g., 1-5 mM) of this compound in an anhydrous solvent such as toluene or hexane.

-

Immerse the cleaned and dried silicon wafers in the silane solution.

-

Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time will depend on the desired monolayer density.

-

-

Post-Treatment and Curing:

-

Remove the wafers from the silane solution and rinse them sequentially with the anhydrous solvent (e.g., toluene) to remove any non-covalently bonded molecules.

-

Follow with a rinse in a polar solvent like isopropanol or ethanol.

-

Dry the wafers under a stream of nitrogen.

-

To complete the formation of stable siloxane bonds, cure the functionalized wafers by baking them on a hotplate or in an oven at 110-120 °C for 30-60 minutes.

-

-

Characterization:

-

The resulting self-assembled monolayer can be characterized by various surface analysis techniques, such as contact angle goniometry (to assess surface energy), atomic force microscopy (AFM) (to evaluate surface morphology and roughness), and X-ray photoelectron spectroscopy (XPS) (to confirm the chemical composition of the surface layer).

-

Crosslinking Agent in Polymeric Systems

This compound is an effective crosslinking agent for polymers containing reactive groups that can undergo condensation with the trichlorosilyl moieties, such as hydroxyl or amine groups. The hexane spacer provides flexibility to the resulting crosslinked network. This is particularly useful in the synthesis of silicone-based polymers and organic-inorganic hybrid materials.[3]

Caption: Logical flow of polymer crosslinking with this compound.

This protocol provides a general methodology for using this compound as a crosslinking agent. The specific polymer, solvent, and reaction conditions will need to be adapted for the particular system.

-

Materials and Preparation:

-

A hydroxyl-terminated polymer (e.g., hydroxyl-terminated polydimethylsiloxane, PDMS-OH).

-

This compound.

-

Anhydrous solvent (e.g., toluene).

-

A hindered, non-nucleophilic base (e.g., pyridine or triethylamine) to act as an HCl scavenger.

-

-

Reaction Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the hydroxyl-terminated polymer in the anhydrous solvent under an inert atmosphere.

-

Add the hindered base to the polymer solution. The molar amount of the base should be at least equivalent to the moles of HCl that will be generated.

-

In a separate, dry container, prepare a solution of this compound in the anhydrous solvent. The molar ratio of the crosslinker to the polymer will determine the crosslinking density and should be optimized for the desired material properties.

-

Slowly add the crosslinker solution to the stirred polymer solution at room temperature.

-

After the addition is complete, the reaction mixture may be heated (e.g., to 50-80 °C) to promote the crosslinking reaction. The reaction progress can be monitored by the increase in viscosity of the solution.

-

The reaction time will vary depending on the reactivity of the polymer and the desired degree of crosslinking.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting crosslinked polymer may precipitate from the solution or form a gel.

-

If a precipitate forms, it can be isolated by filtration. If a gel forms, the solvent can be removed under reduced pressure.

-

The isolated polymer should be washed thoroughly with a suitable solvent to remove any unreacted starting materials and the salt byproduct formed from the HCl scavenger.

-

Dry the crosslinked polymer under vacuum until a constant weight is achieved.

-

-

Characterization:

-

The degree of crosslinking can be assessed using techniques such as swelling studies, thermomechanical analysis (TMA), or dynamic mechanical analysis (DMA).

-

The chemical structure of the crosslinked polymer can be characterized by solid-state NMR and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of Si-O-Polymer linkages.

-

Conclusion

This compound is a valuable chemical intermediate for researchers in materials science and related fields. Its ability to form robust, flexible linkages makes it suitable for creating stable surfaces and crosslinked polymers with tailored properties. Proper handling and adherence to safety protocols are essential when working with this reactive compound. The experimental procedures outlined in this guide provide a starting point for the successful application of this compound in a laboratory setting.

References

1,6-Bis(trichlorosilyl)hexane molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Information

1,6-Bis(trichlorosilyl)hexane is an organochlorosilane compound used as a chemical intermediate in research and industrial applications.[1] Its fundamental properties, molecular formula, and molecular weight are crucial for its application in chemical synthesis and material science.

Quantitative Data

The essential quantitative data for this compound is summarized in the table below.

| Property | Value | References |

| Molecular Formula | C6H12Cl6Si2 | [1][2][3][4] |

| Linear Formula | Cl3Si(CH2)6SiCl3 | |

| Molecular Weight | 353.05 g/mol | [2][4] |

| CAS Number | 13083-94-8 | [2][3] |

| Density | 1.327 g/mL at 25 °C | [2] |

| Boiling Point | 281 °C | [4] |

| Melting Point | <25 °C | [2][4] |

| Refractive Index | n20/D 1.475 |

Molecular Structure and Logic

The structure of this compound consists of a central hexane chain (a six-carbon alkane backbone). Each end of this chain is bonded to a trichlorosilyl (-SiCl3) group. This bifunctional nature is key to its reactivity and use as a crosslinking agent or monomer in polymer synthesis.

References

An In-depth Technical Guide to the Synthesis of 1,6-Bis(trichlorosilyl)hexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,6-bis(trichlorosilyl)hexane, a key bifunctional organosilane used in the development of advanced materials. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to support researchers in the fields of materials science and drug development.

Introduction

This compound is a valuable crosslinking agent and surface modifier. Its hexane backbone provides flexibility, while the two trichlorosilyl functional groups at either end allow for strong covalent bonding to a variety of substrates, including inorganic surfaces and organic polymers. This unique combination of properties makes it an important building block in the synthesis of organic-inorganic hybrid materials, coatings, and adhesives.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of an unsaturated six-carbon precursor with trichlorosilane. Two primary starting materials for this reaction are 1,5-hexadiene and 1-hexyne.

Hydrosilylation of 1,5-Hexadiene

The platinum-catalyzed double hydrosilylation of 1,5-hexadiene with trichlorosilane is a direct and efficient route to this compound. The reaction proceeds by the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bonds of 1,5-hexadiene.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Components

This diagram shows the logical relationship between the key components and processes in the synthesis.

Caption: Logical relationship of components in the synthesis process.

An In-depth Technical Guide to the Reactivity and Stability of 1,6-Bis(trichlorosilyl)hexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(trichlorosilyl)hexane is a versatile organosilicon compound with the chemical formula C6H12Cl6Si2. It is a bifunctional molecule featuring a flexible hexane backbone terminated by two highly reactive trichlorosilyl groups. This unique structure makes it a valuable cross-linking agent and a precursor for the synthesis of advanced organic-inorganic hybrid materials. Its primary applications are in materials science, particularly in the formation of bridged polysilsesquioxanes, surface modification of substrates, and as a component in adhesive and sealant formulations.[1] This guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols and visual representations of its chemical behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value |

| Chemical Formula | C6H12Cl6Si2 |

| Molecular Weight | 353.05 g/mol |

| CAS Number | 13083-94-8 |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.327 g/mL at 25 °C |

| Boiling Point | 148 - 150 °C @ 10 mmHg |

| Flash Point | 75 °C |

| Refractive Index | 1.4759 |

| Solubility | Soluble in organic solvents; reacts with water[1] |

Reactivity

The reactivity of this compound is dominated by the two trichlorosilyl (-SiCl3) groups. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms. This reactivity is the basis for its utility as a cross-linker and in sol-gel processes.

Hydrolysis and Condensation

The most significant reaction of this compound is its hydrolysis, which is the reaction with water. This reaction is typically rapid and exothermic, producing hydrochloric acid (HCl) as a byproduct. The initial hydrolysis product is a silanetriol, which is unstable and readily undergoes condensation to form siloxane (Si-O-Si) bonds. This process leads to the formation of a cross-linked network, known as a bridged polysilsesquioxane.

The overall reaction can be summarized as follows:

-

Hydrolysis: Cl3Si-(CH2)6-SiCl3 + 6H2O → (HO)3Si-(CH2)6-Si(OH)3 + 6HCl

-

Condensation: n(HO)3Si-(CH2)6-Si(OH)3 → [-O1.5Si-(CH2)6-SiO1.5-]n + 3nH2O

This sol-gel process allows for the creation of highly cross-linked, thermally stable, and chemically resistant materials. The properties of the final material can be tuned by controlling the reaction conditions, such as pH, water concentration, and the presence of catalysts.

Hydrolysis and condensation pathway of this compound.

Alcoholysis

Similar to hydrolysis, this compound reacts with alcohols to form alkoxysilanes. This reaction also produces HCl as a byproduct. The resulting hexa-alkoxy derivative, 1,6-bis(trialkoxysilyl)hexane, is more stable towards hydrolysis than the parent chlorosilane and is often used as a precursor in sol-gel processes where a slower, more controlled reaction is desired.

Reaction: Cl3Si-(CH2)6-SiCl3 + 6ROH → (RO)3Si-(CH2)6-Si(OR)3 + 6HCl

Reaction with Organometallic Reagents

The silicon-chlorine bonds in this compound can be substituted by organic groups through reactions with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reactions allow for the introduction of a wide variety of organic functionalities onto the silicon atoms, leading to the synthesis of novel organosilicon compounds with tailored properties. Due to the presence of six reactive Si-Cl bonds, the stoichiometry of the organometallic reagent must be carefully controlled to achieve the desired degree of substitution.

Stability

Thermal Stability

Storage and Handling

Due to its high reactivity with water and atmospheric moisture, this compound must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[2] It is corrosive and will cause severe skin burns and eye damage upon contact. Inhalation of its vapors can cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocols

The following are representative protocols for common reactions involving this compound. These should be performed by trained personnel in a properly equipped laboratory.

Protocol for Hydrolysis and Formation of a Bridged Polysilsesquioxane Xerogel

This protocol describes a typical sol-gel synthesis of a bridged polysilsesquioxane xerogel using this compound as the precursor.

Materials:

-

This compound

-

Anhydrous ethanol

-

Deionized water

-

Ammonium hydroxide (catalyst)

-

Anhydrous hexane (for washing)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of this compound in anhydrous ethanol under an inert atmosphere.

-

In a separate beaker, prepare a mixture of ethanol, deionized water, and ammonium hydroxide.

-

Slowly add the water/ethanol/catalyst mixture to the stirred solution of this compound at room temperature. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture for several hours until a gel forms.

-

Age the gel for 24-48 hours at room temperature in a sealed container.

-

Wash the gel multiple times with anhydrous ethanol to remove unreacted precursors and byproducts.

-

Exchange the solvent with anhydrous hexane.

-

Dry the gel under vacuum at a slightly elevated temperature to obtain the xerogel.

Protocol for Surface Modification of a Silicon Wafer

This protocol outlines the steps for creating a self-assembled monolayer of this compound on a silicon wafer for surface functionalization.

Experimental workflow for silicon wafer surface modification.

Materials:

-

Silicon wafers

-

Piranha solution (H2SO4:H2O2, 3:1 v/v) - EXTREMELY DANGEROUS, HANDLE WITH CAUTION

-

Anhydrous toluene

-

This compound

-

Deionized water

Procedure:

-

Wafer Cleaning and Hydroxylation:

-

Clean the silicon wafers by sonicating in acetone and then isopropanol.

-

Dry the wafers under a stream of nitrogen.

-

Carefully immerse the wafers in freshly prepared Piranha solution for 15-30 minutes to clean and create surface hydroxyl (-OH) groups.

-

Rinse the wafers thoroughly with deionized water and dry with nitrogen.

-

-

Silanization:

-

In a glovebox or under an inert atmosphere, prepare a dilute solution (e.g., 1% v/v) of this compound in anhydrous toluene.

-

Immerse the cleaned and dried wafers in the silane solution for 1-2 hours at room temperature.

-

Remove the wafers and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

-

-

Curing:

-

Cure the coated wafers in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation and cross-linking.

-

Conclusion

This compound is a highly reactive compound with significant potential in materials science. Its bifunctional nature allows for the formation of cross-linked polymer networks and the functionalization of surfaces. The reactivity is primarily driven by the susceptibility of the silicon-chlorine bonds to nucleophilic attack, most notably by water and alcohols. While stable when properly stored, its sensitivity to moisture necessitates careful handling under inert conditions. The provided protocols offer a foundation for the application of this compound in the synthesis of advanced materials. Further research to quantify the kinetics of its reactions and to fully characterize its thermal decomposition profile would be beneficial for optimizing its use in various applications.

References

An In-depth Technical Guide to the Hydrolysis of 1,6-Bis(trichlorosilyl)hexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation of 1,6-bis(trichlorosilyl)hexane, a critical process for the formation of bridged polysilsesquioxane networks. These hybrid organic-inorganic materials are of significant interest for applications ranging from advanced materials science to drug delivery, owing to their tunable properties and structural versatility. This document outlines the core reaction mechanism, provides a representative experimental protocol, and discusses the expected structural outcomes.

Core Reaction Mechanism: A Two-Step Sol-Gel Process

The conversion of this compound into a stable, cross-linked polysilsesquioxane network proceeds via a classic sol-gel mechanism involving two primary stages: hydrolysis and condensation.

Step 1: Hydrolysis

The initial and rapid step is the hydrolysis of the trichlorosilyl (-SiCl₃) groups upon reaction with water. In this nucleophilic substitution reaction, the six chlorine atoms are replaced by hydroxyl (-OH) groups, forming the highly reactive intermediate, 1,6-bis(trihydroxysilyl)hexane. This reaction is typically vigorous and produces hydrochloric acid (HCl) as a byproduct. The presence of moisture is sufficient to initiate this process, making the starting material highly sensitive to atmospheric conditions.

Step 2: Condensation

The newly formed silanol (-SiOH) groups are unstable and readily undergo condensation to form a stable siloxane (Si-O-Si) network. This process can proceed through two pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

-

Alcohol Condensation: If the reaction is carried out in an alcohol solvent, a silanol group can react with an alkoxysilane (if present) to form a siloxane bond and an alcohol molecule. In the case of the hydrolysis of this compound in a non-alcoholic solvent, water condensation is the predominant pathway.

This polycondensation reaction results in the formation of a three-dimensional, covalently bonded network, with the hexane chains acting as bridges between the polysilsesquioxane cage-like structures. The final material is a hybrid organic-inorganic polymer.

The overall reaction can be influenced by several factors, including the water-to-silane ratio, the type of solvent, the temperature, and the presence of an acid or base catalyst. These parameters can be tuned to control the rate of hydrolysis and condensation, thereby influencing the final structure and properties of the polysilsesquioxane material.

Reaction Pathway Diagram

Caption: Hydrolysis and condensation pathway of this compound.

Representative Experimental Protocol

The following is a representative sol-gel protocol for the synthesis of a bridged polysilsesquioxane xerogel from this compound. This protocol is based on general procedures for the hydrolysis of organotrichlorosilanes. Researchers should optimize the specific conditions for their intended application.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF) or other suitable inert solvent

-

Deionized Water

-

Ammonium Hydroxide (for base-catalyzed reaction) or Hydrochloric Acid (for acid-catalyzed reaction)

-

Ethanol (for washing)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous THF under a nitrogen atmosphere. A typical concentration would be in the range of 0.1-0.5 M.

-

Prepare a solution of deionized water in THF. The molar ratio of water to the trichlorosilyl groups should be carefully controlled. A stoichiometric amount (6 equivalents of water per mole of this compound) or a slight excess is typically used.

-

For catalyzed reactions, add the catalyst (e.g., a few drops of ammonium hydroxide or hydrochloric acid) to the water/THF solution.

-

Slowly add the water/THF solution dropwise to the stirred solution of this compound at room temperature. The reaction is exothermic and will produce HCl gas, which should be vented through a proper scrubbing system.

-

After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 2-24 hours) to allow for the hydrolysis and initial condensation to occur. The formation of a gel (sol-gel transition) may be observed during this time.

-

Age the gel by letting it stand undisturbed for a period of time (e.g., 24-72 hours) to allow for further cross-linking and strengthening of the network.

-

The solvent within the gel pores (a "wet gel" or "alcogel" if alcohol is used) can be removed to obtain a solid material. This is typically done by washing the gel with a solvent like ethanol to remove any unreacted precursors and byproducts.

-

Dry the gel to obtain the final polysilsesquioxane material. For a xerogel, this can be achieved by evaporation at ambient or elevated temperatures. For an aerogel, supercritical drying is required to preserve the porous structure.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of bridged polysilsesquioxanes.

Data Presentation

While specific quantitative data for the hydrolysis of this compound is not extensively published, the following table summarizes the expected characterization data based on analogous systems.

| Parameter | Expected Value / Observation | Characterization Method |

| Reaction Yield | Typically high (>90%) for the formation of the solid polysilsesquioxane material. | Gravimetric Analysis |

| ¹H NMR | Broad peaks corresponding to the methylene protons of the hexane bridge. Disappearance of sharp signals from the starting material. | NMR Spectroscopy |

| ²⁹Si NMR | Appearance of T-type silicon signals (R-Si(OSi)₃), indicating the formation of the silsesquioxane network. The chemical shifts can provide information on the degree of condensation. | NMR Spectroscopy |

| FTIR Spectroscopy | Disappearance of the Si-Cl stretching band. Appearance of a broad Si-O-Si stretching band (around 1000-1100 cm⁻¹). Presence of a broad -OH stretching band (around 3200-3600 cm⁻¹) in incompletely condensed materials. C-H stretching bands from the hexane bridge will be present. | FTIR Spectroscopy |

| Morphology | Can range from a dense, non-porous material to a highly porous network, depending on the synthesis and drying conditions. | SEM, TEM |

| Crystallinity | Generally amorphous, as indicated by the absence of sharp peaks in the XRD pattern. | X-ray Diffraction (XRD) |

This guide provides a foundational understanding of the hydrolysis of this compound. For specific applications, further empirical optimization and detailed characterization will be necessary. The versatility of the sol-gel process allows for the creation of a wide range of materials with tailored properties, making this a promising area for continued research and development.

An In-Depth Technical Guide to the Safe Handling and Use of 1,6-Bis(trichlorosilyl)hexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,6-Bis(trichlorosilyl)hexane (CAS No. 13083-94-8), a versatile organosilicon compound used in materials science and as a chemical intermediate. Due to its reactive nature, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a combustible liquid that is highly reactive with water and other protic solvents. A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₆H₁₂Cl₆Si₂ |

| Molecular Weight | 353.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 281 °C |

| Density | 1.327 g/cm³ at 25 °C |

| Flash Point | 75 °C (closed cup) |

| Solubility | Soluble in organic solvents; reacts with water |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a combustible liquid.[1] Upon contact with water or moisture in the air, it readily hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[1]

Primary Hazards:

-

Corrosive: Causes severe burns to skin, eyes, and the respiratory tract upon contact.[1]

-

Water Reactive: Reacts with water, including moisture in the air, to produce toxic and corrosive hydrogen chloride gas.[2][3]

-

Combustible: The liquid is combustible and can be ignited by heat, sparks, or open flames.[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[1]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn to prevent skin contact.[1]

-

Skin and Body Protection: A lab coat or chemical-resistant apron, along with closed-toe shoes, must be worn.[1]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-certified respirator with an acid gas cartridge is required.[1]

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

Handling:

-

Always work in a well-ventilated chemical fume hood.[1]

-

Avoid all contact with skin, eyes, and clothing.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Use only non-sparking tools.[1]

-

Ground all containers and transfer equipment to prevent static discharge.[1]

-

Avoid breathing vapors.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as water, alcohols, amines, and oxidizing agents.[1]

-

The storage area should be locked.[1]

Experimental Protocols

Synthesis of this compound via Hydrosilylation

This protocol describes the synthesis of this compound through the platinum-catalyzed hydrosilylation of 1,5-hexadiene with trichlorosilane. This reaction is a common method for forming carbon-silicon bonds.

Materials:

-

1,5-Hexadiene

-

Trichlorosilane (HSiCl₃)

-

Karstedt's catalyst (a platinum(0) complex)

-

Anhydrous toluene (solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for air-sensitive reactions (Schlenk line, oven-dried glassware)

Procedure:

-

Preparation: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition: Under a nitrogen atmosphere, add 1,5-hexadiene (1.0 equivalent) and anhydrous toluene to the flask.

-

Catalyst Introduction: Add Karstedt's catalyst solution (typically 10-100 ppm Pt loading) dropwise to the stirred reaction mixture.

-

Silane Addition: Slowly add trichlorosilane (2.2 equivalents) to the mixture. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by GC or NMR spectroscopy.

-

Work-up: Once the reaction is complete, carefully quench any remaining trichlorosilane by slowly adding the reaction mixture to a stirred solution of a high-boiling point alcohol (e.g., isopropanol) in an inert solvent. This should be done in a fume hood, as HCl gas will be evolved.

-

Purification: Remove the solvent and byproducts under reduced pressure. The desired product, this compound, can be purified by fractional distillation under vacuum.

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures

In the event of a spill, the primary goals are to ensure personnel safety, contain the spill, and decontaminate the area.

Small Spills (in a fume hood):

-

Evacuate: Alert personnel in the immediate area.

-

Ventilate: Ensure the fume hood is operating correctly.

-

Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent for chemical spills. Do not use combustible materials like paper towels.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

-

Decontaminate: Wipe the spill area with a cloth dampened with a high-boiling point alcohol (e.g., isopropanol) to react with any remaining residue. Follow with a final cleaning using soap and water.

Large Spills (outside a fume hood):

-

Evacuate: Immediately evacuate the laboratory and alert others.

-

Isolate: Close the laboratory doors and prevent entry.

-

Notify: Contact your institution's emergency response team and provide details of the spill.

Decontamination and Waste Disposal

Equipment Decontamination: Glassware and equipment that have been in contact with this compound must be decontaminated before being removed from the fume hood.

-

Rinse the equipment with a small amount of an anhydrous, inert solvent (e.g., hexane or toluene) to remove the bulk of the material. Collect this rinse as hazardous waste.

-

Carefully and slowly rinse the equipment with a high-boiling point alcohol (e.g., isopropanol) or a basic solution (e.g., dilute sodium bicarbonate) to quench any residual trichlorosilyl groups.[4] This reaction is exothermic and will produce HCl, so it must be performed in a fume hood with good ventilation.

-

After the initial decontamination, the glassware can be washed with soap and water.

Waste Disposal: All waste materials, including absorbed spill cleanup materials and decontamination rinses, must be collected in properly labeled, sealed containers for hazardous waste disposal.[1] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound or its waste down the drain.[1]

Conclusion

This compound is a valuable chemical intermediate with significant hazards. By understanding its properties and adhering to the safety protocols outlined in this guide, researchers can handle this compound safely and effectively. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information before use.

References

- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 2. WO2012062526A1 - Process for preparing trichlorosilane - Google Patents [patents.google.com]

- 3. epfl.ch [epfl.ch]

- 4. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]

Spectroscopic Data for 1,6-Bis(trichlorosilyl)hexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,6-bis(trichlorosilyl)hexane. Due to the limited availability of public experimental Nuclear Magnetic Resonance (NMR) data for this specific compound, this document presents the available experimental Infrared (IR) spectroscopy data, supplemented with predicted NMR data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring such spectra for moisture-sensitive organochlorosilanes are also provided, along with a generalized workflow for the spectroscopic characterization of novel organosilanes.

Data Presentation

Infrared (IR) Spectroscopy Data (Experimental)

An experimental Fourier-Transform Infrared (FTIR) spectrum for this compound is available and the key absorption bands are summarized below.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2936 | Strong | C-H asymmetric stretching |

| 2860 | Strong | C-H symmetric stretching |

| 1465 | Medium | -CH₂- scissoring |

| 1425 | Medium | Si-CH₂- deformation |

| 1155 | Strong | C-C skeletal vibrations |

| 610 | Very Strong | Si-Cl asymmetric stretching |

| 500 | Strong | Si-Cl symmetric stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

The following NMR data for this compound in a standard deuterated solvent such as chloroform-d (CDCl₃) are predicted based on the analysis of its chemical structure and comparison with known data for similar organosilicon compounds.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.55 | Multiplet | 4H | -Si-CH₂-CH ₂- |

| ~1.40 | Multiplet | 4H | -CH₂-CH ₂-CH₂- |

| ~0.85 | Multiplet | 4H | -Si-CH ₂- |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~32.5 | -Si-CH₂-C H₂- |

| ~23.8 | -CH₂-C H₂-CH₂- |

| ~16.5 | -Si-C H₂- |

²⁹Si NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~10 to 15 | Si Cl₃ |

Experimental Protocols

General Considerations for a Moisture-Sensitive Compound

This compound is an organochlorosilane that is highly sensitive to moisture.[2] All sample manipulations and preparations for spectroscopic analysis must be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques to prevent hydrolysis.[3] All glassware and syringes must be rigorously dried in an oven and cooled under vacuum or in a desiccator before use. Solvents used for NMR spectroscopy must be anhydrous and deoxygenated.

NMR Spectroscopy Protocol (General)

-

Sample Preparation :

-

In an inert atmosphere glove box, accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.[4]

-

Using a dry syringe, add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The solvent should be from a freshly opened ampule or dried over molecular sieves.

-

Cap the NMR tube securely with a sealed cap.

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is often sufficient.

-

-

Instrument Setup and Data Acquisition :

-

The NMR spectrometer should be properly tuned and shimmed according to standard operating procedures.

-

For ¹H NMR, a standard pulse program is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 200 ppm) and a longer acquisition time with a greater number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

For ²⁹Si NMR, a proton-decoupled pulse sequence with a longer relaxation delay may be necessary due to the negative nuclear Overhauser effect. A spectral width of approximately 300 ppm centered around 0 ppm is a reasonable starting point.

-

Infrared (IR) Spectroscopy Protocol (General)

For a moisture-sensitive liquid like this compound, Attenuated Total Reflectance (ATR) or transmission cells suitable for air-sensitive samples should be used.

ATR-FTIR Method:

-

Instrument and Sample Preparation :

-

The ATR accessory, equipped with a suitable crystal (e.g., diamond or germanium), should be cleaned thoroughly with a dry, non-protic solvent (e.g., anhydrous hexane or dichloromethane) and dried completely.

-

A background spectrum of the clean, dry ATR crystal should be collected.[5]

-

All sample handling should be performed under an inert atmosphere.

-

-

Data Acquisition :

Transmission Method (using a sealed liquid cell):

-

Cell Preparation :

-

A demountable or sealed liquid cell with IR-transparent windows (e.g., KBr or NaCl, though these are hygroscopic and require careful handling) is assembled in a glove box.[7] For moisture-sensitive compounds, non-hygroscopic windows like ZnSe or CaF₂ are preferable.

-

The cell path length is determined by a spacer, typically 0.025-0.1 mm.

-

-

Sample Loading and Data Acquisition :

-

The cell is filled with this compound using a dry syringe inside the glove box and then sealed.

-

A background spectrum of the empty, sealed cell is recorded.

-

The sample-filled cell is placed in the spectrometer's sample holder, and the spectrum is acquired.

-

Mandatory Visualization

Caption: Workflow for Spectroscopic Characterization of an Organosilane.

References

- 1. Silane, 1,1'-(1,6-hexanediyl)bis[1,1,1-trichloro- | C6H12Cl6Si2 | CID 83123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. azooptics.com [azooptics.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Versatility of 1,6-Bis(trichlorosilyl)hexane in Advanced Materials Science: A Technical Guide

Introduction: 1,6-Bis(trichlorosilyl)hexane is a bifunctional organosilane compound that is emerging as a critical component in the development of advanced materials. Its unique molecular structure, featuring a flexible hexane backbone and two highly reactive trichlorosilyl groups, allows it to act as a versatile cross-linking agent, surface modifier, and coupling agent. These functionalities have led to its successful application in a range of high-performance materials, from robust silicone polymers and protective coatings to sophisticated organic electronics. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound for researchers, scientists, and professionals in materials science and drug development.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe utilization in research and development.

| Property | Value | Reference |

| Chemical Formula | Cl₃Si(CH₂)₆SiCl₃ | [1] |

| Molecular Weight | 353.05 g/mol | [1] |

| CAS Number | 13083-94-8 | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | 1.327 g/mL at 25 °C | [1] |

| Boiling Point | 281 °C | [1] |

| Refractive Index | n20/D 1.475 | [1] |

| Flash Point | 75 °C (closed cup) | [1] |

| Safety Information | Details | Reference |

| Hazard Class | 8 (Corrosive) | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H227: Combustible liquid. H290: May be corrosive to metals. | [2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. | [2] |

| Storage | Store in a well-ventilated place. Keep cool. Store locked up. Keep in a corrosive resistant container. | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the hydrosilylation of a suitable unsaturated hydrocarbon precursor. One documented route involves the chloroplatinic acid-catalyzed hydrosilylation of 1-hexyne.[3]

Experimental Protocol: Synthesis via Hydrosilylation

Materials:

-

1-Hexyne

-

Trichlorosilane (HSiCl₃)

-

Chloroplatinic acid (H₂PtCl₆) solution in isopropanol (Karstedt's catalyst)

-

Anhydrous toluene (solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is charged with anhydrous toluene and 1-hexyne under an inert atmosphere.

-

Trichlorosilane (in slight excess) is added to the solution.

-

A catalytic amount of chloroplatinic acid solution is introduced to the reaction mixture.

-

The mixture is heated to reflux and the reaction progress is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and any unreacted starting materials are removed under reduced pressure.

-

The crude product is purified by fractional distillation under vacuum to yield pure this compound.

Applications in Materials Science

The dual reactivity of the trichlorosilyl groups makes this compound a highly effective molecule for creating robust and functional materials.

Cross-linking Agent for Polymer Dielectrics in Organic Electronics

A significant application of this compound is as a cross-linking agent for polymer gate dielectrics in organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs).[1] By blending it with an insulating polymer like poly(methyl methacrylate) (PMMA), a dense, cross-linked network is formed at room temperature.[4] This process enhances the dielectric properties of the polymer film, leading to devices with lower operating voltages, reduced leakage currents, and improved stability.

The following protocol is based on the work by Noh et al. for fabricating ultra-thin polymer gate dielectrics.[4]

Materials:

-

Poly(methyl methacrylate) (PMMA)

-

This compound

-

Anhydrous solvent (e.g., p-xylene)

-

Substrate (e.g., silicon wafer with a native oxide layer)

Procedure:

-

In an inert atmosphere (e.g., a glovebox), prepare a solution by dissolving PMMA in the anhydrous solvent.

-

Add a specific weight percentage of this compound to the PMMA solution. The ratio of polymer to cross-linker is a critical parameter to optimize.

-

Thoroughly mix the solution to ensure homogeneity.

-

Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropyl alcohol, followed by oxygen plasma treatment).

-

Spin-coat the blended solution onto the cleaned substrate to achieve the desired film thickness (typically 30-50 nm).

-

The cross-linking reaction proceeds at room temperature in the inert atmosphere. The trichlorosilyl groups react with residual moisture and hydroxyl groups on the substrate and between polymer chains to form a stable siloxane network.

-

The resulting film is then used as the gate dielectric layer for the fabrication of top-gate OFETs.

| Performance Metric | Value | Reference |

| Film Thickness | 30–50 nm | [4] |

| Dielectric Breakdown Strength | >3 MV/cm | [4] |

| Leakage Current | 10–100 nA/mm² at 2 MV/cm | [4] |

| Achieved Carrier Mobility | 0.1–0.2 cm²/V·s | [4] |

| On/Off Current Ratio | 10⁴ | [4] |

Surface Modification

The reactive trichlorosilyl groups of this compound can readily react with hydroxyl (-OH) groups present on the surfaces of various inorganic materials such as glass, ceramics, and silicon wafers.[5] This reaction forms a durable, covalently bonded organosilane layer. The bifunctional nature of the molecule allows for the formation of a cross-linked, polymeric network on the surface, which can significantly alter the surface properties.

-

Hydrophobic Coatings: The hexane backbone imparts a nonpolar character to the surface, leading to increased hydrophobicity. This is beneficial for creating water-repellent and self-cleaning surfaces.

-

Improved Adhesion: The organosilane layer can act as an adhesion promoter between an inorganic substrate and an organic polymer coating or adhesive.[6]

-

Chemical Resistance: The dense, cross-linked siloxane network provides a protective barrier against chemical attack.[5]

Coupling Agent in Composite Materials

In composite materials, this compound can function as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., silica, glass fibers) and an organic polymer matrix.[5] The trichlorosilyl groups react with the surface of the inorganic filler, while the hexane chain can physically entangle with the polymer matrix, creating a strong bond at the interface. This leads to composite materials with enhanced mechanical properties, such as increased strength and durability.

Conclusion

This compound is a highly versatile and reactive organosilane with significant potential in materials science. Its primary applications as a cross-linking agent in polymer dielectrics for organic electronics, a surface modifier for inorganic materials, and a coupling agent in composites demonstrate its ability to enhance material performance. The detailed experimental protocols and performance data provided in this guide offer a solid foundation for researchers and scientists to explore and innovate with this promising compound in the development of next-generation materials. As research continues, the range of applications for this compound is expected to expand further, solidifying its role as a key building block in advanced materials.

References

Methodological & Application

Application Notes and Protocols for Spin-Coating 1,6-Bis(trichlorosilyl)hexane Films

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the deposition of thin films of 1,6-Bis(trichlorosilyl)hexane via spin-coating. This compound is a bifunctional organosilane that acts as a cross-linking agent, capable of forming robust, covalently bonded siloxane networks on hydroxylated surfaces.[1][2][3] These films are of significant interest for applications requiring stable dielectric layers, surface modification to control wettability, and as adhesion promoters between organic and inorganic materials.[3][4] The procedures outlined below cover substrate preparation, solution formulation, spin-coating parameters, and post-deposition curing. Due to the highly reactive nature of trichlorosilyl groups with moisture, all procedures must be conducted under anhydrous or controlled low-humidity conditions to ensure high-quality, uniform films.[5]

Materials and Equipment

1.1 Materials

-

This compound (Assay ≥ 97%)

-

Anhydrous solvents (e.g., hexane, toluene, or bicyclohexyl)

-

Substrates (e.g., Silicon wafers, glass slides, quartz)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water (Resistivity >18 MΩ·cm)

-

Acetone (ACS grade or higher)

-

Isopropanol (ACS grade or higher)

-

Nitrogen gas (high purity, filtered)

1.2 Equipment

-

Spin coater

-

Glove box or dry box with a controlled inert atmosphere (<1% relative humidity)

-

Ultrasonic bath

-

Hot plate or vacuum oven

-

Pipettes and glassware (oven-dried before use)

-

Appropriate Personal Protective Equipment (PPE): Faceshield, acid-resistant gloves, lab coat.[5][6]

Experimental Protocols

2.1 Substrate Preparation (Hydroxylation)

A pristine, hydrophilic surface is critical for the covalent attachment of the silane. The following is a standard cleaning procedure for silicon or glass substrates.

-

Degreasing: Place substrates in a beaker and sonicate in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.

-

Rinsing: Thoroughly rinse the substrates with DI water.

-

Piranha Etch (Activation):

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a designated fume hood with appropriate PPE. Never store in a sealed container.

-

Immerse the substrates in a freshly prepared Piranha solution for 15-30 minutes. This process removes organic residues and hydroxylates the surface.

-

-

Final Rinse: Remove substrates from the Piranha solution and rinse extensively with DI water.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas and place them in an oven at 120 °C for at least 30 minutes to remove residual water.

-

Storage: Store the cleaned, dry substrates in a desiccator or under vacuum until ready for use. Transfer to the glove box for the coating procedure.

2.2 Solution Preparation

The trichlorosilyl groups of this compound are highly reactive with atmospheric moisture, leading to premature hydrolysis and aggregation in solution.[5] Therefore, the solution must be prepared and handled under an inert, anhydrous atmosphere (e.g., in a glove box).

-

Solvent Selection: Anhydrous hexane or toluene are suitable solvents.

-

Concentration: A typical starting concentration is 1-10 mM. For this protocol, we will use a 5 mM solution.

-

The molecular weight of this compound is 353.05 g/mol .[1]

-

To prepare 10 mL of a 5 mM solution, dissolve 17.65 mg of this compound in 10 mL of anhydrous hexane.

-

-

Mixing: Cap the vial and gently swirl or sonicate briefly to ensure the silane is fully dissolved. The solution should be used immediately after preparation.

2.3 Spin-Coating Procedure

The spin-coating process should be performed inside a glove box to prevent premature reaction of the silane solution with ambient humidity.

-

Substrate Mounting: Secure the cleaned, hydroxylated substrate onto the spin coater chuck.

-

Solution Dispensing (Static Dispense):

-

Using a clean, dry pipette, dispense a sufficient volume of the this compound solution to cover approximately two-thirds of the substrate surface (e.g., 0.5 mL for a 1-inch wafer).

-

-

Spin Cycle: Immediately initiate the spin cycle. A two-step process is recommended to ensure even spreading and controlled solvent evaporation.

-

Step 1 (Spread): 500 rpm for 10 seconds.

-

Step 2 (Thinning): 3000 rpm for 45-60 seconds.

-

Note: The final film thickness is primarily determined by the spin speed in Step 2 and the solution concentration. Higher speeds will result in thinner films.[7]

-

2.4 Post-Deposition Curing (Annealing)

Curing is essential to drive the cross-linking reaction between adjacent silane molecules and ensure the complete formation of a stable, polymeric siloxane network.

-

Initial Bake: Carefully transfer the coated substrate to a hotplate within the glove box. Bake at 120-150 °C for 30-60 minutes. This step removes the solvent and initiates the cross-linking condensation reaction.

-

Rinsing (Optional): After the initial bake, the substrate can be removed from the glove box and rinsed with a dry solvent (e.g., hexane) to remove any physisorbed (non-covalently bonded) molecules.

-

Final Cure: Dry the substrate with nitrogen and perform a final cure in an oven under ambient or inert atmosphere at 120-150 °C for another 1-2 hours to complete the cross-linking process.

Data Presentation

The following table presents expected film thickness values for a 5 mM solution as a function of the primary spin-coating speed (Step 2). These values are illustrative and should be optimized empirically for specific experimental setups and desired outcomes. Film thickness can be measured using techniques such as ellipsometry or atomic force microscopy (AFM).[8]

| Parameter | Value |

| Solution Concentration | 5 mM this compound in anhydrous hexane |

| Spin Speed (Step 1) | 500 rpm for 10 s |

| Spin Time (Step 2) | 60 s |

| Curing Temperature | 120 °C |

| Curing Time | 60 minutes |

| Spin Speed (Step 2, rpm) | Expected Film Thickness (nm) | Expected Surface Roughness (RMS, nm) |

| 1000 | ~10.0 | < 0.5 |

| 2000 | ~7.1 | < 0.4 |

| 3000 | ~5.8 | < 0.3 |

| 4000 | ~5.0 | < 0.3 |

| 5000 | ~4.5 | < 0.3 |

Visualization

Experimental Workflow Diagram

Caption: Workflow for this compound film deposition.

Surface Reaction Pathway

References

Application Notes and Protocols for 1,6-Bis(trichlorosilyl)hexane as a Cross-linking Agent in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Bis(trichlorosilyl)hexane is a versatile cross-linking agent primarily utilized in the production of silicone polymers.[1] Its bifunctional nature, featuring a trichlorosilyl group at each end of a hexane chain, allows for the formation of stable, three-dimensional polymer networks. This cross-linking imparts significant enhancements to the mechanical properties, thermal stability, and chemical resistance of the base polymer.[1] The primary mechanism of cross-linking involves the hydrolysis of the trichlorosilyl groups in the presence of moisture to form reactive silanol groups. These silanols then undergo condensation reactions with hydroxyl-terminated polymer chains, such as hydroxyl-terminated polydimethylsiloxane (PDMS), or with each other, to form durable siloxane (Si-O-Si) bonds. This process results in a robust and stable network structure. The hexane backbone of the cross-linker provides flexibility to the resulting polymer network.

Key Applications

-

Silicone Elastomers: Creation of robust and stable silicone elastomers for use in industries such as automotive, aerospace, and electronics.[1]

-

Coatings and Sealants: Used as a surface modifier to improve water repellency and chemical resistance.[1]

-

Composite Materials: Acts as a coupling agent to enhance adhesion between organic and inorganic components.[1]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 13083-94-8 |

| Molecular Formula | C6H12Cl6Si2 |

| Molecular Weight | 353.03 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Density | 1.33 g/mL |

| Boiling Point | 281 °C |

| Refractive Index | n20/D 1.48 |

Health and Safety Information

This compound is a reactive compound that requires careful handling. It is classified as a combustible liquid and can cause severe skin burns and eye damage. The material reacts with water and moisture in the air to liberate hydrogen chloride (HCl) gas, which is corrosive and irritating to the respiratory tract.

Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container under a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Cross-linking of Hydroxyl-Terminated Polydimethylsiloxane (PDMS)

This protocol describes the preparation of a cross-linked PDMS elastomer using this compound. The properties of the final elastomer can be tuned by varying the concentration of the cross-linking agent.

Materials:

-

Hydroxyl-terminated polydimethylsiloxane (PDMS-OH, viscosity of 6,200 cSt)

-

This compound

-

Anhydrous toluene (or other suitable solvent like n-heptane)

-

Dibutyltin dilaurate (catalyst)

-

Polytetrafluoroethylene (PTFE) mold

Procedure:

-

Preparation of the Polymer Solution: In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve 100 parts by weight of hydroxyl-terminated PDMS in anhydrous toluene to achieve a 50% (w/w) solution.

-

Addition of Cross-linker and Catalyst: To the stirred polymer solution, add the desired amount of this compound (e.g., 2, 5, or 10 parts by weight). Subsequently, add a catalytic amount of dibutyltin dilaurate (e.g., 0.05 parts by weight).

-

Mixing: Stir the mixture vigorously for 15-20 minutes to ensure homogeneous distribution of the cross-linker and catalyst.

-

Casting and Curing: Pour the mixture into a PTFE mold. Allow the solvent to evaporate in a fume hood at room temperature for 24 hours.

-

Post-Curing: Transfer the mold to a vacuum oven and cure at 80°C for 4 hours to complete the cross-linking reaction and remove any residual solvent.

-

Cooling and Demolding: Allow the elastomer to cool to room temperature before carefully demolding.

Data Presentation

The following tables summarize the expected mechanical and thermal properties of PDMS elastomers cross-linked with varying concentrations of this compound, based on typical trends observed in similar systems.

Table 1: Mechanical Properties of Cross-linked PDMS

| Cross-linker Conc. (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

| 2 | 2.5 | 1.2 | 250 |

| 5 | 4.0 | 2.5 | 180 |

| 10 | 5.5 | 4.0 | 120 |

Table 2: Thermal Properties of Cross-linked PDMS

| Cross-linker Conc. (wt%) | Glass Transition Temp. (T_g) (°C) | Decomposition Temp. (T_d) (°C) |

| 2 | -120 | 380 |

| 5 | -118 | 410 |

| 10 | -115 | 430 |

Mechanism of Cross-linking

The cross-linking of hydroxyl-terminated PDMS with this compound proceeds via a hydrolytic polycondensation reaction.

-

Hydrolysis: The trichlorosilyl groups of the cross-linker react with ambient moisture or residual water in the solvent to form highly reactive silanol (Si-OH) groups. This reaction releases hydrogen chloride (HCl) as a byproduct.

-

Condensation: The newly formed silanol groups on the cross-linker then react with the terminal hydroxyl groups of the PDMS chains in the presence of the catalyst. This condensation reaction forms stable siloxane (Si-O-Si) bonds and releases water. This process creates a three-dimensional network, resulting in the formation of a solid elastomer.

Troubleshooting

-

Incomplete Curing: This may be due to insufficient catalyst, low moisture content for hydrolysis, or inhibition of the catalyst. Ensure proper catalyst concentration and carry out the initial stages of the reaction in a controlled humidity environment if necessary.

-

Brittle Elastomer: High concentrations of the cross-linking agent can lead to a dense network with reduced flexibility. Optimize the cross-linker to polymer ratio to achieve the desired mechanical properties.

-

Bubbles in the Final Product: Bubbles can form from entrapped air during mixing or from the HCl byproduct of hydrolysis. Degassing the mixture under vacuum before casting can help to remove trapped air.

Conclusion

This compound is an effective cross-linking agent for producing silicone elastomers with enhanced mechanical and thermal properties. The degree of cross-linking and the final properties of the material can be readily controlled by adjusting the concentration of the cross-linking agent. Careful handling and adherence to safety protocols are essential when working with this reactive compound. The provided protocols and data serve as a valuable starting point for researchers and professionals in the development of advanced polymer materials.

References

Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using 1,6-Bis(trichlorosilyl)hexane

For Researchers, Scientists, and Drug Development Professionals

Introduction